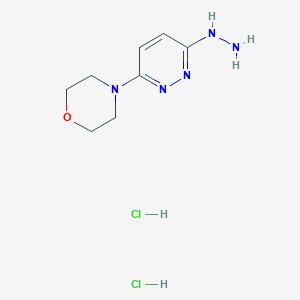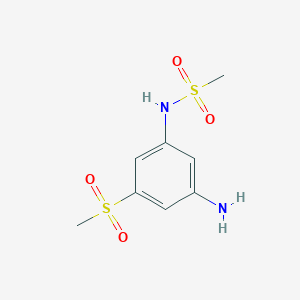
4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride
概要
説明
4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C8H14ClN5O and a molecular weight of 231.68 g/mol . It is known for its unique structure, which includes a hydrazineylidene group attached to a dihydropyridazinyl ring, further connected to a morpholine ring. This compound is often used in research settings due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride typically involves the reaction of hydrazine derivatives with pyridazine compounds under controlled conditions. The reaction is carried out in an inert atmosphere, often at temperatures ranging from 2-8°C . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The hydrazineylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
- 4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)piperidine dihydrochloride
- 4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)thiomorpholine dihydrochloride
Uniqueness
4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C8H15Cl2N5O |
|---|---|
分子量 |
268.14 g/mol |
IUPAC名 |
(6-morpholin-4-ylpyridazin-3-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C8H13N5O.2ClH/c9-10-7-1-2-8(12-11-7)13-3-5-14-6-4-13;;/h1-2H,3-6,9H2,(H,10,11);2*1H |
InChIキー |
CUGVKCJTONTOPS-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NN=C(C=C2)NN.Cl.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Amino-3-methyl-1-[methylamino(thiocarbonyl)]-1H-1,2,4-triazole](/img/structure/B8425187.png)




